Cas no 1613049-66-3 (methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate)

Methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate is a synthetic ester derivative featuring a conjugated enoate moiety linked to a 1-ethylpyrazole ring. This compound is of interest in organic synthesis and pharmaceutical research due to its α,β-unsaturated ester functionality, which serves as a versatile Michael acceptor or dienophile in cycloaddition reactions. The ethyl-substituted pyrazole group enhances solubility in organic solvents while contributing to potential bioactivity. Its well-defined stereochemistry (E-configuration) ensures consistency in reactivity, making it suitable for applications in heterocyclic chemistry and medicinal chemistry intermediates. The compound's stability under standard conditions facilitates handling and storage.
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate structure
1613049-66-3 structure
商品名:methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
CAS番号:1613049-66-3
MF:C9H12N2O2
メガワット:180.203782081604
CID:5851248
PubChem ID:90196122

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 化学的及び物理的性質

名前と識別子

    • methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
    • EN300-1455907
    • SCHEMBL15765155
    • 1613049-66-3
    • インチ: 1S/C9H12N2O2/c1-3-11-8(6-7-10-11)4-5-9(12)13-2/h4-7H,3H2,1-2H3/b5-4+
    • InChIKey: YDNHJVZUXMGPLD-SNAWJCMRSA-N
    • ほほえんだ: O(C)C(/C=C/C1=CC=NN1CC)=O

計算された属性

  • せいみつぶんしりょう: 180.089877630g/mol
  • どういたいしつりょう: 180.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1455907-5000mg
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
5000mg
$2525.0 2023-09-29
Enamine
EN300-1455907-0.05g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
0.05g
$732.0 2023-06-06
Enamine
EN300-1455907-10.0g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
10g
$3746.0 2023-06-06
Enamine
EN300-1455907-0.1g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
0.1g
$767.0 2023-06-06
Enamine
EN300-1455907-1000mg
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
1000mg
$871.0 2023-09-29
Enamine
EN300-1455907-100mg
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
100mg
$767.0 2023-09-29
Enamine
EN300-1455907-5.0g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
5g
$2525.0 2023-06-06
Enamine
EN300-1455907-2.5g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
2.5g
$1707.0 2023-06-06
Enamine
EN300-1455907-2500mg
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
2500mg
$1707.0 2023-09-29
Enamine
EN300-1455907-0.25g
methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate
1613049-66-3
0.25g
$801.0 2023-06-06

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate 関連文献

methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoateに関する追加情報

Methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-2-Enoate: A Comprehensive Overview

Methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-2-enoate, also identified by its CAS Registry Number 1613049-66-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of enoates, which are widely studied for their reactivity and versatility in various chemical reactions. The structure of this compound features a pyrazole ring, which is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. The presence of the pyrazole ring in this molecule contributes to its unique electronic properties and potential applications in drug design, agrochemicals, and advanced materials.

The synthesis of methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-2-enoate involves a series of carefully controlled reactions, including alkylation, cyclization, and esterification processes. These steps are optimized to ensure high yield and purity of the final product. Recent advancements in catalytic systems and green chemistry have enabled more sustainable methods for synthesizing such compounds, reducing environmental impact while maintaining high-quality standards.

One of the most notable applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. The pyrazole moiety is known for its ability to interact with various biological targets, such as enzymes and receptors, making it a valuable component in drug discovery programs. For instance, derivatives of this compound have been explored for their potential anti-inflammatory, antifungal, and anticancer activities. Researchers have demonstrated that the substitution pattern on the pyrazole ring significantly influences the biological activity of the compound, highlighting the importance of structural optimization in drug design.

In addition to its role in pharmaceuticals, methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-2-enoate has found applications in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has made it a valuable asset in crop protection. Recent studies have focused on improving the bioavailability and environmental stability of such compounds to ensure sustainable agricultural practices while maintaining efficacy against pests and weeds.

The electronic properties of this compound also make it an attractive candidate for use in organic electronics. The conjugated system formed by the pyrazole ring and the enoate group facilitates electron delocalization, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have investigated the influence of substituents on the optical and electronic properties of this compound, paving the way for its integration into next-generation electronic materials.

From a structural perspective, methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-2-enoate exhibits a rigid framework due to the planarity imposed by the conjugated system. This rigidity enhances its stability under various reaction conditions and contributes to its suitability for demanding chemical processes. The ethyl group attached to the pyrazole ring further modulates the physical properties of the molecule, such as solubility and melting point, which are critical factors in both laboratory-scale synthesis and industrial production.

The study of this compound has also benefited from advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecular structure, purity, and crystalline properties of methyl (2E)-3-(1-Ethyl-1H-Pyrazol-5-Yl)Prop-enoate, ensuring accurate characterization for research and development purposes.

In conclusion, methyl (2E)-3-(1-Ethyl-1H-PYRAZO L-5-YL )PROP-EN OATE represents a versatile building block with diverse applications across multiple disciplines. Its unique chemical structure, sustainable synthesis methods, and promising biological activity position it as a key compound for future innovations in medicine, ,

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